molecular formula C8H12F3NO4 B1406320 (R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate CAS No. 1523530-44-0

(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate

Cat. No. B1406320
CAS RN: 1523530-44-0
M. Wt: 243.18 g/mol
InChI Key: PMZSGCGCUBPXBR-NUBCRITNSA-N
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Description

“®-Methyl pyrrolidine-3-carboxylate trifluoroacetate” is a chemical compound with the CAS Number: 1523530-44-0 . It has a molecular weight of 243.18 . The compound is stored in a refrigerator and has a physical form of oil .


Molecular Structure Analysis

The IUPAC name of the compound is methyl ®-pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate . The InChI code is 1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m1./s1 . The InChI key is PMZSGCGCUBPXBR-NUBCRITNSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.18 . It is stored in a refrigerator and has a physical form of oil .

Scientific Research Applications

Asymmetric Synthesis

This compound is a valuable chiral building block for the asymmetric synthesis of more complex molecules. It can be used to introduce chirality into a synthetic pathway, which is crucial for creating pharmaceuticals that interact with biological systems in a specific manner .

Catalyst Development

Researchers utilize ®-Methyl pyrrolidine-3-carboxylate trifluoroacetate in the development of new catalysts. These catalysts can enhance reaction rates and selectivity, particularly in reactions that form carbon-carbon bonds .

Pharmaceutical Research

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its chiral nature is particularly useful in the development of drugs with fewer side effects and improved efficacy .

Material Science

In material science, this compound can be used to synthesize novel polymers with specific optical properties. These materials have potential applications in creating advanced lenses or coatings .

Agrochemical Synthesis

®-Methyl pyrrolidine-3-carboxylate trifluoroacetate: is used in the synthesis of agrochemicals. The chirality of the compound can be essential for the development of herbicides and pesticides that are more selective and environmentally friendly .

Flavor and Fragrance Industry

The compound can also find applications in the flavor and fragrance industry. It can be used to synthesize enantiomerically pure compounds that contribute to the flavors and scents of various products .

Biocatalysis

In biocatalysis, this compound can be used as a substrate for enzymatic reactions that produce chiral molecules. This is an area of growing interest for producing pharmaceuticals in a more sustainable way .

Research Tool in Chemistry

Finally, ®-Methyl pyrrolidine-3-carboxylate trifluoroacetate is used as a research tool in chemistry education and fundamental research. It helps in understanding the mechanisms of chiral recognition and the importance of stereochemistry in chemical reactions .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

methyl (3R)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSGCGCUBPXBR-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate

CAS RN

1523530-44-0
Record name 3-Pyrrolidinecarboxylic acid, (3R)-, methyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
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(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
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(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
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(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
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(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate
Reactant of Route 6
(R)-Methyl pyrrolidine-3-carboxylate trifluoroacetate

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